molecular formula C25H21N3O3S B3311193 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide CAS No. 946251-88-3

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide

Cat. No.: B3311193
CAS No.: 946251-88-3
M. Wt: 443.5 g/mol
InChI Key: YTGGJWYKMIEQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a synthetic small molecule characterized by a pyridazine core substituted with a methylsulfonyl group at the 6-position, a phenyl ring at the 3-position, and a diphenylacetamide moiety. Its structure integrates key pharmacophoric elements:

  • Pyridazine ring: A six-membered aromatic heterocycle with two nitrogen atoms, contributing to hydrogen-bonding interactions.
  • Methylsulfonyl group (-SO₂CH₃): Enhances solubility and serves as a hydrogen-bond acceptor, often critical for target engagement.
  • Diphenylacetamide: Provides lipophilicity and steric bulk, influencing membrane permeability and target specificity.

This compound is hypothesized to exhibit activity in kinase inhibition or receptor modulation, though specific biological targets require further validation.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-32(30,31)23-16-15-22(27-28-23)20-13-8-14-21(17-20)26-25(29)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGGJWYKMIEQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP3348550A1 outlines structurally related compounds, primarily benzothiazole derivatives, which share the acetamide backbone but differ in heterocyclic cores and substituents. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Differences Pharmacological Implications
Target Compound Pyridazine - 6-methylsulfonyl
- 3-phenyl
- Diphenylacetamide
Reference compound Potential kinase inhibition; optimized solubility and selectivity
N-(6-(methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide Benzothiazole - 6-methylsulfonyl
- Thiophen-2-yl acetamide
Benzothiazole core instead of pyridazine; thiophene vs. diphenyl Reduced steric bulk may lower target affinity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole - 6-trifluoromethyl
- 2,5-dimethoxyphenyl acetamide
Electron-withdrawing CF₃ group; methoxy substituents Enhanced metabolic stability but possible CYP450 interactions
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole - 6-chloro
- 4-methoxyphenyl acetamide
Chlorine substituent; methoxy group Increased lipophilicity may improve CNS penetration

Key Observations :

  • Heterocyclic Core : Pyridazine (target compound) vs. benzothiazole (analogues) alters electronic properties and hydrogen-bonding capacity. Pyridazine’s dual nitrogen atoms may enhance binding to polar enzyme pockets .
  • Substituent Effects : Methylsulfonyl groups improve solubility, while trifluoromethyl or chloro substituents modulate electron density and stability .

Piperidine-Based Analogues with Methylsulfonyl Groups

The Patent Office Journal (2017) describes piperidine derivatives such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol , which share the methylsulfonylphenyl motif but lack the acetamide backbone.

Table 2: Comparison with Piperidine Derivatives
Feature Target Compound Piperidine Derivatives
Core Structure Pyridazine + acetamide Piperidine + sulfonylphenyl
Key Functional Groups Diphenylacetamide, methylsulfonyl Hydroxyl, propyl, or oxide groups
Pharmacological Role Putative kinase inhibitor Likely CNS-targeted (e.g., sigma receptor modulation)

Insights :

  • The methylsulfonylphenyl group is a common pharmacophore, suggesting shared targeting of sulfonyl-binding enzymes or receptors.
  • Piperidine derivatives prioritize conformational flexibility (e.g., tetrahydropyridine rings) for CNS penetration, whereas the target compound’s rigid acetamide may favor peripheral action .

Excluded Compounds in Patent Claims

EP3348550A1 explicitly excludes compounds like N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide and N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide , which differ in:

  • Nitro groups : Introduce redox-sensitive moieties, increasing toxicity risks.
  • Fluorophenyl groups : Enhance binding to aromatic pockets but reduce metabolic stability.

These exclusions highlight the patent’s focus on optimizing diphenylacetamide derivatives with pyridazine/benzothiazole cores for balanced efficacy and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.